Prop-2-yn-1-yl benzoate chemical properties
Prop-2-yn-1-yl benzoate chemical properties
A Privileged Intermediate for Gold Catalysis and Click Chemistry [1][2][3]
Executive Summary
Prop-2-yn-1-yl benzoate (Propargyl benzoate) is more than a simple ester; it is a "privileged intermediate" in modern organic synthesis.[1][2][3][4] While structurally simple—consisting of a terminal alkyne linked to a benzoate group—its utility lies in its dual reactivity profile.[3] It serves as a robust "click" chemistry handle for bioconjugation and materials science, but its true technical value emerges in homogeneous gold catalysis .[3] Under
Physicochemical Profile
Table 1: Core Technical Specifications
| Property | Value | Technical Note |
| IUPAC Name | Prop-2-yn-1-yl benzoate | |
| CAS Number | 6755-27-7 | Often cross-referenced as 6750-04-5 in some vendor databases.[1][2][3] |
| Molecular Formula | ||
| Molecular Weight | 160.17 g/mol | |
| Physical State | Colorless to pale yellow liquid | Solidifies at low temps (MP ~18-20°C).[1][2][3][4] |
| Boiling Point | 120-122°C @ 12 mmHg | High vacuum distillation recommended for purification.[1][2][3] |
| Density | 1.106 g/mL | Denser than water; forms bottom layer in aqueous extractions.[1][3] |
| Solubility | DCM, EtOAc, THF, Toluene | Immiscible in water; hydrolyzes slowly in basic aqueous media.[1][2][3] |
| Stability | Stable at RT | Store away from strong bases and transition metal salts (unless reacting).[1][3] |
Synthetic Architecture: Access Protocol
While esterification can be achieved via Fischer esterification, the Benzoyl Chloride Method is superior for yield, scalability, and purification ease.[2][3]
Protocol: Nucleophilic Substitution via Schotten-Baumann Conditions
Objective: Synthesize 10g of Prop-2-yn-1-yl benzoate.
Reagents:
-
Propargyl alcohol (1.0 equiv)[3]
-
Benzoyl chloride (1.1 equiv)[3]
-
Triethylamine (
) (1.2 equiv)[3] -
Dichloromethane (DCM) [Anhydrous][3]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with
or Argon.[2][3] -
Solvation: Add Propargyl alcohol (1.0 equiv) and DMAP (catalytic) to the RBF.[3] Dissolve in anhydrous DCM (0.5 M concentration relative to alcohol).
-
Base Addition: Cool the solution to 0°C (ice bath). Add
dropwise via syringe.[2][3]-
Causality: Cooling prevents thermal degradation and controls the exotherm of the subsequent acid chloride addition.
-
-
Acylation: Add Benzoyl chloride dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Self-Validation (TLC): Check TLC (10% EtOAc in Hexanes).
-
Success Metric: Disappearance of the polar Propargyl alcohol spot (
) and appearance of a new, UV-active non-polar spot ( ).[2]
-
-
Workup: Quench with saturated
solution. Extract with DCM (3x).[3] Wash combined organics with Brine. Dry over .[2][3] -
Purification: Flash column chromatography (SiO2, 5% EtOAc/Hexane).
Workflow Visualization
Caption: Optimized synthetic workflow for Prop-2-yn-1-yl benzoate using Schotten-Baumann conditions.
The Gold Standard: 1,2-Acyloxy Migration
The most sophisticated application of Prop-2-yn-1-yl benzoate is in Gold(I) Catalysis .[1][2][3] Unlike simple alkynes, the benzoate group participates in the reaction mechanism, acting as an internal nucleophile.[2][3]
Mechanism: The Rautenstrauch Rearrangement
When treated with a cationic Gold(I) catalyst (e.g.,
-
-Activation:
coordinates to the alkyne triple bond.[2][3] -
Cyclization/Attack: The carbonyl oxygen of the benzoate attacks the activated alkyne (5-exo-dig cyclization).[2][3]
-
Rearrangement: The bond cleaves to form a Gold Carbenoid intermediate.[3]
-
Fate of the Carbenoid: This highly reactive species can then undergo:
Pathway Diagram
Caption: Mechanistic pathway of Gold(I)-catalyzed 1,2-acyloxy migration leading to gold carbenoid formation.
Key Reference: The mechanism of 1,2-acyloxy migration is a cornerstone of gold catalysis, extensively detailed by Toste et al. and Gagosz et al. (See References 1, 2).[2]
Medicinal Chemistry & Click Utility
In drug discovery, Prop-2-yn-1-yl benzoate is frequently used as a linker or warhead precursor .[1][2][3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is sterically unhindered, making it an ideal substrate for "Click" chemistry.[2][3]
-
Application: Attaching benzoate pharmacophores to PEG chains, proteins, or polymer surfaces.[2][3]
-
Protocol Note: Standard conditions (
, Sodium Ascorbate, tBuOH/H2O) work with >95% efficiency.[2][3] -
Self-Validation: The formation of the 1,2,3-triazole ring is easily monitored by proton NMR (new singlet peak at
7.5-8.0 ppm).[2][3]
Safety & Handling
-
Hazards:
-
Storage: Store in a cool, dry place. While stable, avoid prolonged exposure to light which can induce slow polymerization of the alkyne.[3]
-
Disposal: Dispose of as organic waste. Do not mix with heavy metal salts (Ag, Cu) in basic waste streams without neutralization, as metal acetylides can be explosive (though less likely with the ester functionality present).[3]
References
-
Toste, F. D., et al. "Gold(I)-Catalyzed 1,2-Acyloxy Migration."[2][3] Journal of the American Chemical Society.
-
Gagosz, F. "Gold(I)-Catalyzed Isomerization of Propargyl Esters."[2][3] Organic Letters.
-
PubChem Compound Summary. "Prop-2-yn-1-yl benzoate (CAS 6755-27-7)."[1][2][3] National Center for Biotechnology Information.[2][3]
-
Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[2][3] Angewandte Chemie.
Sources
- 1. Showing Compound Allyl benzoate (FDB020375) - FooDB [foodb.ca]
- 2. prepchem.com [prepchem.com]
- 3. Prop-2-yn-1-yl benzoate | C10H8O2 | CID 336291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate [cymitquimica.com]
